![molecular formula C6H7IN2 B3029972 5-Iodo-2-methylpyridin-4-amine CAS No. 849353-19-1](/img/structure/B3029972.png)
5-Iodo-2-methylpyridin-4-amine
Overview
Description
5-Iodo-2-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7IN2. It has a molecular weight of 234.04 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce a series of novel pyridine derivatives . The reaction was catalyzed by palladium and used K3PO4 as a base .Molecular Structure Analysis
The molecular structure of 5-Iodo-2-methylpyridin-4-amine consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2nd position by a methyl group (CH3), at the 4th position by an amine group (NH2), and at the 5th position by an iodine atom .Physical And Chemical Properties Analysis
5-Iodo-2-methylpyridin-4-amine is a solid substance with a molecular weight of 234.04 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-thrombolytic Activity : Research has explored the anti-thrombolytic potential of 5-Iodo-2-methylpyridin-4-amine. Specifically, compound 4b demonstrated a significant percentage lysis value (41.32%) against clot formation in human blood .
Chemical Synthesis and Intermediates
- Pharmaceutical Intermediates : 5-Iodo-2-methylpyridin-4-amine serves as a valuable intermediate in the synthesis of other compounds. For instance, it can be used to prepare derivatives like 2-methyl-pyridin-4-ol .
Material Science and Liquid Crystals
- Chiral Dopants for Liquid Crystals : Density functional theory (DFT) studies have suggested that certain pyridine derivatives, including those derived from 5-Iodo-2-methylpyridin-4-amine, could serve as potential chiral dopants for liquid crystal materials. These compounds influence the optical properties of liquid crystals .
Nitric Oxide Synthase (NOS) Inhibition
- Inhibition of NOS2 (iNOS) : Although not directly studied for 5-Iodo-2-methylpyridin-4-amine, related compounds (such as 4-methylpyridin-2-amine) have demonstrated potent inhibition of inducible nitric oxide synthase (iNOS) in vitro . Further exploration in this area could reveal its potential as an iNOS inhibitor.
Safety And Hazards
The safety information available for 5-Iodo-2-methylpyridin-4-amine indicates that it has a GHS07 signal word, which means “Warning”. The hazard statements associated with this compound are H302 and H319, which mean “Harmful if swallowed” and “Causes serious eye irritation”, respectively . The precautionary statements are P305+P351+P338, which mean "IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing" .
properties
IUPAC Name |
5-iodo-2-methylpyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDOLPPZRSZZAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702364 | |
Record name | 5-Iodo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methylpyridin-4-amine | |
CAS RN |
849353-19-1 | |
Record name | 5-Iodo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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